molecular formula C8H10N2O B13118243 1-(2-Methylpyrimidin-4-yl)propan-1-one CAS No. 67860-39-3

1-(2-Methylpyrimidin-4-yl)propan-1-one

Cat. No.: B13118243
CAS No.: 67860-39-3
M. Wt: 150.18 g/mol
InChI Key: FBXLHVPFXKEIKW-UHFFFAOYSA-N
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Description

1-(2-Methylpyrimidin-4-yl)propan-1-one is an organic compound with the molecular formula C8H10N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

The synthesis of 1-(2-Methylpyrimidin-4-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrimidine with propanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce waste and improve the overall efficiency of the process.

Chemical Reactions Analysis

1-(2-Methylpyrimidin-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.

Scientific Research Applications

1-(2-Methylpyrimidin-4-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in biochemical research.

    Industry: Used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-Methylpyrimidin-4-yl)propan-1-one exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include key enzymes in metabolic pathways or receptors involved in signal transduction.

Comparison with Similar Compounds

1-(2-Methylpyrimidin-4-yl)propan-1-one can be compared to other pyrimidine derivatives, such as:

    2-Methylpyrimidine: A simpler derivative with similar reactivity but different physical properties.

    4-Methylpyrimidine: Another isomer with distinct chemical behavior and applications.

    1-(2-Methylpyrimidin-4-yl)ethan-1-one: A closely related compound with a shorter carbon chain, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

CAS No.

67860-39-3

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(2-methylpyrimidin-4-yl)propan-1-one

InChI

InChI=1S/C8H10N2O/c1-3-8(11)7-4-5-9-6(2)10-7/h4-5H,3H2,1-2H3

InChI Key

FBXLHVPFXKEIKW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC(=NC=C1)C

Origin of Product

United States

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